molecular formula C7H8ClNO3S2 B12829330 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride

4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride

Cat. No.: B12829330
M. Wt: 253.7 g/mol
InChI Key: GNYUOFMITSXDQG-UHFFFAOYSA-N
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Description

4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S2. This compound is known for its unique chemical structure, which includes a thiophene ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production process is designed to be efficient and cost-effective while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, making it useful in enzyme inhibition studies and other biochemical applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Properties

Molecular Formula

C7H8ClNO3S2

Molecular Weight

253.7 g/mol

IUPAC Name

4-(dimethylcarbamoyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S2/c1-9(2)7(10)5-3-6(13-4-5)14(8,11)12/h3-4H,1-2H3

InChI Key

GNYUOFMITSXDQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CSC(=C1)S(=O)(=O)Cl

Origin of Product

United States

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